molecular formula C11H17Cl2N5 B1679174 Proguanil hydrochloride CAS No. 637-32-1

Proguanil hydrochloride

Cat. No. B1679174
CAS RN: 637-32-1
M. Wt: 290.19 g/mol
InChI Key: SARMGXPVOFNNNG-UHFFFAOYSA-N
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Description

Proguanil hydrochloride is a medication used for the prophylaxis and treatment of Plasmodium falciparum malaria . It works by stopping the malaria parasite, Plasmodium falciparum and Plasmodium vivax, from reproducing once it is in the red blood cells . It does this by inhibiting the enzyme, dihydrofolate reductase, which is involved in the reproduction of the parasite .


Synthesis Analysis

During the process development or degradation of Proguanil hydrochloride, some related substances (impurities) were observed. These impurities were identified as 1-cyano-3-(1-methylethyl)guanidine (Impurity A), 1,5-bis(4-chlorophenyl)biguanide (Impurity C) and 1,5-bis(1-methylethyl)biguanide (Impurity D) . There are four synthesis routes for the preparation of proguanil derivatives .


Molecular Structure Analysis

The molecular formula of Proguanil hydrochloride is C11H16ClN5 . The average weight is 253.731 and the monoisotopic mass is 253.109423244 . The molecular structure of Proguanil hydrochloride can be found in various databases .


Chemical Reactions Analysis

Proguanil is a biguanide derivative that is converted to an active metabolite called cycloguanil . It exerts its antimalarial action by inhibiting parasitic dihydrofolate reductase enzyme . It has causal prophylactic and suppressive activity against P. falciparum and cures the acute infection .


Physical And Chemical Properties Analysis

Proguanil hydrochloride is a white crystalline solid that is sparingly soluble in water . The chemical formula is C11H16ClN5 and the molecular weight is 290.22 .

Scientific Research Applications

Mechanism of Action

Target of Action

Proguanil hydrochloride, also known as Chloroguanide hydrochloride, primarily targets the enzyme dihydrofolate reductase (DHFR) in the malaria parasites, Plasmodium falciparum and Plasmodium vivax . DHFR plays a crucial role in the reproduction of these parasites .

Mode of Action

Proguanil hydrochloride inhibits the activity of DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of DHFR disrupts the folic acid cycle, a critical biochemical pathway in the malaria parasite. This disruption blocks the biosynthesis of purines and pyrimidines, leading to a halt in DNA synthesis and cell multiplication . The result is the failure of nuclear division during schizont formation in erythrocytes and liver .

Pharmacokinetics

Proguanil hydrochloride is a prodrug that is metabolized in the liver to its active metabolite, cycloguanil

Result of Action

The molecular and cellular effects of Proguanil hydrochloride’s action result in the inhibition of the malaria parasite’s reproduction. By blocking the activity of DHFR, Proguanil hydrochloride prevents the parasite from multiplying within the red blood cells . This action effectively halts the lifecycle of the malaria parasite, preventing the disease’s progression .

Action Environment

The efficacy and stability of Proguanil hydrochloride can be influenced by various environmental factors. For instance, a study found that the use of Proguanil and Atovaquone was associated with a reduced risk of colorectal cancer among individuals with a family history of CRC . .

Safety and Hazards

Proguanil hydrochloride is toxic if swallowed . It is recommended to wash thoroughly after handling and avoid release to the environment . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . If swallowed, do not induce vomiting and call for a doctor immediately .

properties

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

500-92-5 (Parent)
Record name Proguanil hydrochloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7047776
Record name Proguanil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proguanil hydrochloride

CAS RN

637-32-1
Record name Proguanil hydrochloride
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Record name Proguanil hydrochloride [USAN:USP]
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Record name Proguanil hydrochloride
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Record name Proguanil hydrochloride
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Record name Proguanil hydrochloride
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Record name PROGUANIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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